3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol
Overview
Description
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol is a chemical compound with the molecular formula C9H8BrNO2. It is a brominated derivative of a methoxypyridine, featuring a prop-2-yn-1-ol group attached to the pyridine ring. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Halogenation and Methoxylation:
Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the bromo and methoxy groups onto the pyridine ring.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of the corresponding bromoalkane or bromoalkene.
Substitution: Nucleophilic substitution reactions can occur at the bromo position, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-one, 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-oic acid.
Reduction Products: 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-amine, 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ene.
Substitution Products: 3-(5-Azido-3-methoxypyridin-2-yl)prop-2-yn-1-ol, 3-(5-Aminomethyl-3-methoxypyridin-2-yl)prop-2-yn-1-ol.
Scientific Research Applications
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol has various applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.
Comparison with Similar Compounds
3-(5-Chloro-3-methoxypyridin-2-yl)prop-2-yn-1-ol
3-(5-Iodo-3-methoxypyridin-2-yl)prop-2-yn-1-ol
3-(5-Fluoro-3-methoxypyridin-2-yl)prop-2-yn-1-ol
Uniqueness: 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol is unique due to its bromine atom, which imparts different reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(5-bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-13-9-5-7(10)6-11-8(9)3-2-4-12/h5-6,12H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDTVLGWUDQYDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670138 | |
Record name | 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-22-0 | |
Record name | 2-Propyn-1-ol, 3-(5-bromo-3-methoxy-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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